molecular formula C23H25NO3 B14211764 2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide CAS No. 820990-79-2

2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide

Cat. No.: B14211764
CAS No.: 820990-79-2
M. Wt: 363.4 g/mol
InChI Key: JTQFOROVEUIETR-MWXLCCTBSA-N
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Description

2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide is a complex organic compound with a unique structure that includes a benzoyl group, a phenylpropanoyl group, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzoyl chloride with cyclohexane carboxamide in the presence of a base such as triethylamine. This is followed by the addition of the phenylpropanoyl group through a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide: shares similarities with other benzoyl and phenylpropanoyl derivatives, such as benzoylphenylalanine and benzoylphenylpropanoic acid.

    Unique Features: Its combination of a benzoyl group, a phenylpropanoyl group, and a cyclohexane carboxamide moiety makes it unique compared to simpler analogs.

Highlighting Uniqueness

The presence of the cyclohexane ring in this compound adds rigidity and steric bulk, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can be leveraged in the design of new molecules with desired properties .

Properties

CAS No.

820990-79-2

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H25NO3/c25-16-19(15-17-9-3-1-4-10-17)24-23(27)21-14-8-7-13-20(21)22(26)18-11-5-2-6-12-18/h1-6,9-12,16,19-21H,7-8,13-15H2,(H,24,27)/t19-,20?,21?/m0/s1

InChI Key

JTQFOROVEUIETR-MWXLCCTBSA-N

Isomeric SMILES

C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C=O

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C=O

Origin of Product

United States

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